molecular formula C16H14N2OS2 B5035389 MFCD03618602

MFCD03618602

Cat. No.: B5035389
M. Wt: 314.4 g/mol
InChI Key: BPWUVGXDPCSIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03618602 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

The preparation of MFCD03618602 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperature and pressure to achieve the desired compound. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

MFCD03618602 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD03618602 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03618602 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

MFCD03618602 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison focuses on the differences in reactivity, stability, and applications, emphasizing the unique aspects of this compound.

References

Properties

IUPAC Name

3-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10(19)11(2)21-16-14-13(12-6-4-3-5-7-12)8-20-15(14)17-9-18-16/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWUVGXDPCSIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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